molecular formula C28H34N2O6 B2651054 2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid CAS No. 2138266-52-9

2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid

Cat. No.: B2651054
CAS No.: 2138266-52-9
M. Wt: 494.588
InChI Key: RMISJXWCYKPFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound is rooted in the evolution of peptide synthesis methodologies. The Fmoc protecting group, introduced in the late 1970s, addressed limitations of earlier groups like benzyloxycarbonyl (Cbz) by offering base-labile deprotection compatible with solid-phase peptide synthesis (SPPS). Concurrently, the Boc group, stabilized by tert-butyl esters, provided acid-labile protection, enabling orthogonal strategies when paired with Fmoc. The integration of a cyclohexyl moiety emerged in the 1990s to mitigate steric hindrance and enhance solubility in nonpolar solvents, as demonstrated by its use in synthesizing constrained cyclic peptides. Patent analyses from the early 2000s reveal incremental optimizations, such as the substitution of linear alkyl chains with cyclohexyl groups to improve coupling efficiency in automated synthesizers.

Relevance in Modern Peptide Chemistry

In contemporary research, this compound addresses three critical challenges:

  • Stereochemical Integrity : The cyclohexyl group’s rigid structure minimizes epimerization during coupling, preserving chiral purity even at elevated temperatures.
  • Orthogonal Reactivity : Sequential removal of Fmoc (via piperidine) and Boc (via trifluoroacetic acid) allows for selective amino group exposure, critical for synthesizing branched peptides.
  • Solubility Optimization : The hydrophobic cyclohexyl and fluorenyl groups enhance solubility in organic phases, facilitating homogeneous reaction conditions in SPPS.

Recent studies highlight its role in synthesizing antimicrobial peptides (AMPs), where its dual protection strategy enables precise incorporation of non-canonical residues that disrupt bacterial membranes. Additionally, its use in bioconjugation—for attaching fluorophores or drug payloads—relies on the orthogonality of Fmoc/Boc groups to prevent cross-reactivity.

Classification within Non-Proteinogenic Amino Acids

This compound belongs to the synthetic non-proteinogenic α-amino acid family, characterized by structural modifications not found in natural amino acids. Key classificatory features include:

Property Description
Backbone Modification Cyclohexyl group at the β-position, altering conformational flexibility.
Sidechain Protection Dual Fmoc (amine) and Boc (cyclohexyl amine) groups.
Chirality L-configuration enforced by synthetic pathways, ensuring compatibility with ribosomal peptide synthesis.

Unlike proteinogenic amino acids, its cyclohexyl sidechain introduces steric bulk that prevents incorporation into natural biosynthetic pathways, making it exclusively a tool for in vitro peptide engineering. The Boc-protected cyclohexylamine further differentiates it from simpler Fmoc-amino acids, enabling selective modifications in multi-step syntheses.

Significance in Orthogonal Protection Strategies

Orthogonal protection—the use of differentially labile protecting groups—is exemplified by this compound’s Fmoc/Boc combination. The strategy’s efficacy is quantified by:

  • Deprotection Kinetics : Fmoc removal with 20% piperidine in DMF (t1/2 < 1 min) vs. Boc cleavage with TFA (t1/2 ~ 5 min).
  • Compatibility : Fmoc stability under acidic conditions (e.g., TFA) allows Boc removal without disturbing the amine protection.

A comparative analysis of protection groups reveals why this combination dominates SPPS:

Group Lability Stability Profile Byproduct Detection
Fmoc Base (piperidine) Stable to mild acids, oxidizers UV-active dibenzofulvene
Boc Acid (TFA) Stable to bases, nucleophiles CO2, inert tert-butyl

This orthogonality enables iterative coupling cycles in SPPS, as shown in a 2024 study synthesizing a 32-mer peptide with six non-proteinogenic residues. The cyclohexyl group’s role in preventing aggregation during chain elongation was critical, achieving a 78% yield compared to 45% for linear analogs.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-18-12-14-19(15-13-18)30(16-25(31)32)27(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24H,12-17H2,1-3H3,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMISJXWCYKPFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138266-52-9
Record name 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid typically involves multiple steps:

    Protection of Amino Groups: The initial step involves protecting the amino groups of the cyclohexylamine with Boc and Fmoc groups. This is achieved by reacting cyclohexylamine with di-tert-butyl dicarbonate (Boc2O) and Fmoc chloride in the presence of a base like triethylamine.

    Formation of the Acetic Acid Derivative: The protected amine is then reacted with bromoacetic acid or its ester derivative to form the acetic acid derivative. This step often requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for the protection and coupling reactions, ensuring precise control over reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid undergoes several types of reactions:

    Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc is typically removed using a base like piperidine, while Boc is removed using acids such as trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.

    Coupling: DCC or DIC as coupling reagents, often in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to improve efficiency.

Major Products

    Deprotected Amines: Removal of protecting groups yields the free amine, which can further react to form peptides.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains, essential in peptide synthesis.

Scientific Research Applications

2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid is widely used in:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins, crucial for research in biochemistry and molecular biology.

    Drug Development: In the development of peptide-based drugs, offering potential therapeutic benefits in various diseases.

    Bioconjugation: Used in the conjugation of peptides to other molecules, aiding in the development of targeted therapies and diagnostics.

Mechanism of Action

The compound primarily acts as a protected amino acid derivative in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted reactions during the stepwise assembly of peptides. Upon deprotection, the free amine can react with carboxyl groups of other amino acids, forming peptide bonds. This stepwise process allows for the precise construction of peptide sequences.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, backbone modifications, and functional groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Core Structural Variations

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Target Compound: 2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid Cyclohexyl backbone, Boc-protected amino group C₂₈H₃₃N₃O₆* ~531.6 Not explicitly listed Orthogonal SPPS, steric hindrance management
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic acid Pyridinone ring, methyl group C₂₄H₂₂N₂O₅ 418.44 1076196-99-0 Peptide backbone modification, solubility in polar solvents
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ring C₂₁H₂₂N₂O₄ 366.41 180576-05-0 Flexible linker for conjugation
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl aromatic group C₂₅H₂₃NO₄ 401.45 211637-75-1 Chiral peptide synthesis
2-[(cyanomethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Cyanomethyl functional group C₁₉H₁₆N₂O₄ 336.34 2172570-83-9 Introduction of nitrile for click chemistry

*Molecular formula and weight estimated based on structural analysis.

Key Comparative Analyses

  • Steric Effects: The target compound’s cyclohexyl-Boc substituent introduces significant steric hindrance compared to the smaller piperazine ring in or the planar pyridinone ring in . This impacts coupling efficiency in SPPS but enhances stability against premature deprotection. Bulky aromatic groups (e.g., o-tolyl in ) reduce solubility but improve protease resistance in peptide therapeutics.
  • Solubility and Reactivity: Pyridinone derivatives (e.g., ) exhibit higher polarity and solubility in aqueous-organic mixtures due to the heterocyclic oxygen . Cyanomethyl-containing analogs () are more reactive in nucleophilic additions (e.g., thiol-ene reactions) but require anhydrous conditions due to moisture sensitivity.
  • Azidohexanoic acid derivatives (e.g., ) allow for copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-deprotection, expanding functionalization options .
  • Toxicity and Handling :

    • Piperazine-based compounds () lack explicit hazard data, while azido derivatives () carry explosive risks (UN 3077) and require specialized handling .
    • The target compound’s Boc group generates volatile byproducts (CO₂, isobutylene) during acidolysis, necessitating proper ventilation .

Biological Activity

Overview

2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid (Fmoc-Cyclohexyl-Acetic Acid) is a complex organic compound primarily utilized in peptide synthesis. Its unique structure, featuring fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, plays a crucial role in facilitating the stepwise construction of peptides while minimizing unwanted side reactions during synthesis.

IUPAC Name:
this compound

Molecular Formula:
C28H34N2O6

CAS Number:
2138266-52-9

Structure:

InChI 1S C28H34N2O6 c1 28 2 3 36 26 33 29 18 12 14 19 15 13 18 30 16 25 31 32 27 34 35 17 24 22 10 6 4 8 20 22 21 9 5 7 11 23 21 24 h4 11 18 19 24H 12 17H2 1 3H3 H 29 33 H 31 32 \text{InChI 1S C28H34N2O6 c1 28 2 3 36 26 33 29 18 12 14 19 15 13 18 30 16 25 31 32 27 34 35 17 24 22 10 6 4 8 20 22 21 9 5 7 11 23 21 24 h4 11 18 19 24H 12 17H2 1 3H3 H 29 33 H 31 32 }

The biological activity of Fmoc-Cyclohexyl-Acetic Acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the cyclohexyl moiety enhances hydrophobic interactions with biological targets. This interaction can modulate enzyme activity and influence various biological pathways.

Applications in Research

  • Peptide Synthesis :
    • Role : Serves as a building block in the synthesis of peptides and proteins.
    • Significance : Essential for research in biochemistry and molecular biology.
  • Drug Development :
    • Potential : Used in developing peptide-based drugs that target specific diseases.
    • Impact : Offers therapeutic benefits through modulation of biological pathways.
  • Bioconjugation :
    • Utility : Facilitates the conjugation of peptides to other molecules.
    • Applications : Aids in developing targeted therapies and diagnostics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationAlters enzyme activity through receptor binding
Peptide FormationParticipates in peptide coupling reactions
Drug DevelopmentPotential use in therapeutics for various diseases

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using Fmoc-Cyclohexyl-Acetic Acid as a building block significantly improved the yield and purity of synthesized peptides compared to traditional methods. The presence of protective groups allowed for more selective reactions, reducing by-products.

Case Study 2: Neuroprotective Properties

Research into related compounds has indicated potential neuroprotective effects. Further studies are required to elucidate the specific mechanisms through which Fmoc-Cyclohexyl-Acetic Acid may confer neuroprotection, particularly in models of neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound and its structural analogs?

The synthesis involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amine group. A representative method for analogous compounds includes:

  • Reacting the precursor with Fmoc-Cl in 1,4-dioxane under sodium carbonate buffer (pH ~9–10) at room temperature.
  • Extraction with ethyl acetate, brine washing, drying (Na₂SO₄), and purification via reverse-phase chromatography to yield the product as a white solid .
  • Solid-phase peptide synthesis (SPPS) using NovaSyn TGR resin is another approach. Fmoc-protected amino acids are coupled via HBTU/HOBt activation in DMF, followed by deprotection with 20% piperidine and resin cleavage using TFA/water/triisopropylsilane (95:2.5:2.5) . Critical parameters include anhydrous coupling conditions and optimized reaction times to prevent epimerization.

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR (for fluorinated analogs) validate regiochemistry and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and absence of side products .
  • Reverse-Phase HPLC: Used for purity assessment (>95%) and separation of diastereomers or byproducts .

Q. How should this compound be stored to ensure stability?

Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Avoid exposure to moisture, strong acids/bases, and UV light, as the Fmoc group is photosensitive .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during Fmoc protection of the cyclohexylamine moiety?

  • Optimized Coupling Conditions: Use coupling agents like HATU instead of HBTU to enhance efficiency and reduce racemization .
  • Temperature Control: Maintain reactions at 0–4°C to suppress side reactions (e.g., tert-butoxycarbonyl (Boc) group migration) .
  • Byproduct Monitoring: Employ inline FTIR or LC-MS to detect undesired intermediates (e.g., N-hydroxysuccinimide esters) early .

Q. How can computational modeling improve synthesis design for this compound?

  • Reaction Path Prediction: Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation .
  • Solvent Optimization: Machine learning algorithms predict solvent systems that maximize yield (e.g., DMF/THF mixtures for improved solubility) .
  • Stereochemical Outcomes: Molecular dynamics simulations assess steric effects during cyclohexylamine derivatization to guide regioselective protection .

Q. What challenges arise in achieving regioselective amino group protection in structurally similar Fmoc derivatives?

  • Steric Hindrance: Bulky groups on the cyclohexyl ring may require tailored catalysts (e.g., DMAP) to enhance Fmoc-Cl reactivity at the primary amine site .
  • Competitive Reactions: Secondary amines or hydroxyl groups can react with Fmoc-Cl; pre-protection with Boc or trityl groups is often necessary .
  • pH Sensitivity: Sodium carbonate buffer (pH 9–10) ensures selective activation of the target amine while suppressing side reactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for analogous Fmoc-protected compounds?

  • Reaction Scale: Small-scale syntheses (e.g., 0.1 mmol) may report lower yields (50–60%) due to handling losses, while larger scales (10 mmol) achieve 75–85% .
  • Purification Methods: Reverse-phase chromatography yields higher purity (>98%) but lower recovery compared to precipitation methods (85–90% purity) .
  • Solvent Variability: Anhydrous DMF improves coupling efficiency over technical-grade solvent, increasing yields by 15–20% .

Safety and Hazard Management

Q. What are the critical hazards associated with this compound, and how are they managed?

  • Acute Toxicity: Oral LD₅₀ (rat) = 1,200 mg/kg; use spill trays and double-glove protocols during transfers .
  • Respiratory Irritation: Install real-time air monitoring for particulate matter (PM₂.₅) in synthesis labs .
  • Waste Disposal: Neutralize acidic byproducts (e.g., TFA residues) with bicarbonate before disposal .

Methodological Innovations

Q. How do advanced techniques like microwave-assisted synthesis enhance efficiency?

  • Reduced Reaction Times: Microwave irradiation (100 W, 80°C) shortens coupling steps from 12 hours to 30 minutes .
  • Improved Yields: Controlled dielectric heating minimizes thermal degradation, increasing yields by 20–25% for heat-sensitive intermediates .

Ecological and Regulatory Considerations

Q. What ecotoxicological data gaps exist, and how should researchers address them?

  • Persistence/Bioaccumulation: No data available; conduct OECD 301B biodegradation tests and log Kow measurements .
  • Regulatory Compliance: Ensure adherence to REACH guidelines for novel Fmoc derivatives, including extended safety profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.